Cas no 22942-83-2 (Cyclopent[b]indol-3(2H)-one,1,4-dihydro-, oxime)

Cyclopent[b]indol-3(2H)-one,1,4-dihydro-, oxime structure
22942-83-2 structure
Product Name:Cyclopent[b]indol-3(2H)-one,1,4-dihydro-, oxime
CAS No:22942-83-2
MF:C11H10N2O
MW:186.20990228653
CID:264476
PubChem ID:135609956
Update Time:2025-04-19

Cyclopent[b]indol-3(2H)-one,1,4-dihydro-, oxime Chemical and Physical Properties

Names and Identifiers

    • Cyclopent[b]indol-3(2H)-one,1,4-dihydro-, oxime
    • N-(1,2-dihydrocyclopenta[b]indol-3-yl)hydroxylamine
    • VS-02434
    • Cyclopent(b)indol-3(2H)-one, 1,4-dihydro-, oxime
    • AKOS001686820
    • SCHEMBL8792400
    • 1-Keto-2,3-dihydrocyclopentindole oxime
    • 22942-83-2
    • N-Hydroxy-1,2-dihydrocyclopenta[b]indol-3-amine
    • (E)-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime
    • (NE)-N-(2,4-dihydro-1H-cyclopenta[b]indol-3-ylidene)hydroxylamine
    • BRN 1460765
    • Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro-, oxime
    • (3E)-N-hydroxy-1,4-dihydrocyclopenta[b]indol-3(2H)-imine
    • 1,2,3,4-Tetrahydrocyclopent(b)indol-3-one oxime
    • DTXSID80945627
    • Inchi: 1S/C11H10N2O/c14-13-10-6-5-8-7-3-1-2-4-9(7)12-11(8)10/h1-4,12,14H,5-6H2/b13-10+
    • InChI Key: NODAYMBGYRYLKA-JLHYYAGUSA-N
    • SMILES: O/N=C1\CCC2C3C=CC=CC=3NC=2\1

Computed Properties

  • Exact Mass: 186.0794
  • Monoisotopic Mass: 186.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 48.4Ų

Experimental Properties

  • PSA: 44.62
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